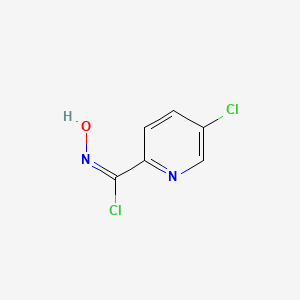
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride typically involves the chlorination of 5-chloropyridine followed by the introduction of the carbonimidoyl chloride group. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chlorination of 5-chloropyridine: This step involves the introduction of a chlorine atom to the pyridine ring. Common reagents used for this reaction include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Introduction of the carbonimidoyl chloride group: This step involves the reaction of the chlorinated pyridine with a suitable carbonimidoyl chloride precursor, such as cyanogen chloride (ClCN) or phosgene (COCl₂).
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the use of hydroxylating agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Industrial Production Methods
In an industrial setting, the production of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment and strict adherence to safety protocols to handle the reactive intermediates and hazardous reagents involved in the synthesis.
化学反应分析
Types of Reactions
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: The carbonimidoyl chloride group can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: N-hydroxy-(5-chloropyridine)-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
相似化合物的比较
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can be compared with other pyridine derivatives, such as:
N-hydroxy-(5-bromopyridine)-2-carbonimidoyl chloride: Similar structure but with a bromine atom instead of chlorine. The bromine atom can lead to different reactivity and biological activity.
N-hydroxy-(5-fluoropyridine)-2-carbonimidoyl chloride: Similar structure but with a fluorine atom instead of chlorine. The fluorine atom can enhance the compound’s stability and lipophilicity.
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride: Similar structure but with a methyl group instead of chlorine. The methyl group can affect the compound’s solubility and reactivity.
属性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC 名称 |
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+ |
InChI 键 |
GBBSGMJSYPKLEZ-UXBLZVDNSA-N |
手性 SMILES |
C1=CC(=NC=C1Cl)/C(=N\O)/Cl |
规范 SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















